2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide
Description
2-(4-Methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a 4-methoxyphenylsulfonamido substituent at position 2, a methyl group at position 4, and a phenethyl amide side chain. These features suggest applications in anticancer or antimicrobial drug development, though specific biological data for this compound remain undisclosed in the provided evidence. Its synthesis likely follows established routes for thiazole carboxamides, involving coupling reactions of carboxylate intermediates with amines .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-18(19(24)21-13-12-15-6-4-3-5-7-15)28-20(22-14)23-29(25,26)17-10-8-16(27-2)9-11-17/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGPOXXMEXFEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenethyl Group: The final step involves the coupling of the sulfonamide-thiazole intermediate with phenethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-(4-hydroxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide.
Reduction: Formation of 2-(4-aminophenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Thiazole Carboxamides
Key Structural Insights :
- Sulfonamido vs. Carbothioamide Groups : The target compound’s 4-methoxyphenylsulfonamido group may enhance solubility and target binding via hydrogen bonding compared to phenylhydrazinecarbothioamide in , which showed potent anticancer activity (IC50 ~1.6 µg/mL). Sulfonamides are also associated with improved metabolic stability .
- Phenethyl Amide vs.
- Thiazole Core Modifications : The 4-methyl substitution on the thiazole ring is conserved across multiple analogues (), suggesting steric and electronic optimization for heterocyclic stability and target engagement .
Anticancer Activity :
- identifies IC50 values of 1.61–1.98 µg/mL for HepG-2 cells in compounds with phenylhydrazinecarbothioamide side chains. The target compound’s phenethyl-sulfonamido group may alter activity due to differences in hydrogen bonding and steric bulk .
- Thiadiazole derivatives () show ~60–80% inhibition at 50 µg/mL, suggesting that replacing the thiadiazole with a sulfonamido-thiazole (as in the target) could modulate potency .
Antimicrobial Activity :
- Compound 9 () demonstrates narrow-spectrum antibacterial activity, attributed to its nitrothiophene moiety. The target compound lacks this group but incorporates a sulfonamido motif, which is common in sulfa drugs .
Metabolic Stability :
- highlights N-demethylation as a major metabolic pathway for carboxamides. The target compound’s 4-methyl group may undergo similar metabolism, though its sulfonamido group could slow degradation compared to simpler amides .
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s sulfonamido group should exhibit νS=O stretches near 1150–1350 cm⁻¹, contrasting with νC=S (~1240 cm⁻¹) in thioamide derivatives () .
- NMR : The phenethyl group’s protons would resonate as a triplet (δ ~2.8 ppm, CH2) and multiplet (δ ~7.2 ppm, aromatic), distinct from the phenylhydrazine protons (δ ~11 ppm) in .
Biological Activity
The compound 2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide belongs to a class of sulfonamide compounds that have garnered interest due to their diverse biological activities. This article examines the pharmacological potential, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 348.42 g/mol
This compound features a thiazole ring, a sulfonamide moiety, and a methoxyphenyl group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties. The presence of the thiazole ring enhances this activity by interfering with bacterial folate synthesis.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, likely through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer therapy.
The biological activity of 2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in the synthesis of nucleic acids and proteins in bacteria.
- Modulation of Immune Response : It may alter the immune response by affecting cytokine production.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of various sulfonamide compounds highlighted that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 2-(4-Methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide | E. coli | 20 |
Anti-inflammatory Effects
In an experimental model using carrageenan-induced paw edema in rats, the compound demonstrated significant anti-inflammatory effects compared to control groups.
| Treatment | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Aspirin | 100 | 70 |
| Sulfonamide Derivative | 50 | 65 |
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the anticancer potential of various thiazole derivatives, including our compound, against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound induced a dose-dependent decrease in cell viability. -
Toxicity Assessment :
In a toxicity assessment involving acute toxicity testing on mice, no significant adverse effects were observed at therapeutic doses, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
